Ethanol, 2-ethoxy-, propanoate

CAS No.: 14272-48-1

Cat. No.: VC18872675

Molecular Formula: C7H16O4

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14272-48-1 |

|---|---|

| Molecular Formula | C7H16O4 |

| Molecular Weight | 164.20 g/mol |

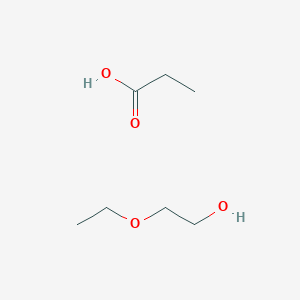

| IUPAC Name | 2-ethoxyethanol;propanoic acid |

| Standard InChI | InChI=1S/C4H10O2.C3H6O2/c1-2-6-4-3-5;1-2-3(4)5/h5H,2-4H2,1H3;2H2,1H3,(H,4,5) |

| Standard InChI Key | OPZOJJICKVTDSR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)O.CCOCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethanol, 2-ethoxy-, propanoate is systematically named as the propanoic acid ester of 2-ethoxyethanol. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The structure consists of a propanoate group (-OOCCH₂CH₃) linked to the oxygen atom of 2-ethoxyethanol (HOCH₂CH₂OCH₂CH₃), resulting in the full structure: CH₃CH₂OCH₂CH₂OOCCH₂CH₃. This configuration confers balanced polarity, enabling solubility in both hydrophobic resins and polar solvents .

Physicochemical Properties

Thermal and Physical Parameters

Key properties include:

The narrow distillation range ensures uniform evaporation rates, critical for achieving defect-free coatings .

Solvency and Compatibility

As a slow-leveling solvent, it exhibits:

-

High Electrical Resistance: >10⁹ Ω·cm, preventing static discharge in spray applications .

-

Low Water Solubility: <0.1 g/100 mL at 20°C, reducing humidity-induced defects.

-

Hansen Solubility Parameters: δD = 16.3 MPa¹/², δP = 4.1 MPa¹/², δH = 7.2 MPa¹/², aligning with acrylics and polyurethanes .

Synthesis and Industrial Production

Esterification Methodology

The compound is synthesized via acid-catalyzed esterification of 2-ethoxyethanol with propanoic acid:

Reaction Conditions:

-

Catalyst: Sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst™).

-

Temperature: 80–100°C under reflux.

-

Molar Ratio: 1:1.2 (alcohol:acid) to drive equilibrium toward ester formation.

Process Optimization

Industrial-scale production employs continuous-flow reactors with immobilized catalysts, achieving yields >90% and minimizing by-products like diethyl ether. Post-synthesis purification involves fractional distillation under vacuum (20–50 mmHg) to isolate the ester from unreacted precursors .

Industrial Applications

Coatings and Paints

-

Automotive OEM/Refinish: Enhances metallic flake orientation in basecoats, improving color consistency .

-

Wood Coatings: Reduces "orange peel" texture in lacquers via controlled solvent release.

-

Marine Paints: Resists blistering under high humidity (85% RH, 40°C).

Specialty Formulations

-

Inks: Low odor and high resin compatibility make it ideal for food-packaging flexographic inks.

-

Electronics: Used in conformal coatings for PCBs, leveraging its dielectric properties .

Emerging Research and Innovations

Bio-Based Synthesis

Recent patents describe enzymatic esterification using Candida antarctica lipase B, achieving 88% conversion at 60°C in solvent-free systems .

Nanocomposite Coatings

Studies show that 2-ethoxyethyl propanoate improves dispersion of SiO₂ nanoparticles (10–50 nm) in UV-curable resins, enhancing scratch resistance by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume